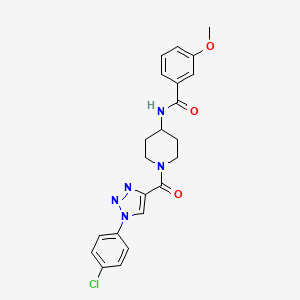

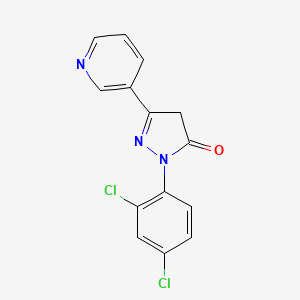

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involves the use of EDC·HCl and N,N-diisopropylethylamine .Applications De Recherche Scientifique

Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole, including compounds structurally similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide, exhibit antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and found them to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007).

EGFR Inhibitors and Anti-Cancer Properties

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, showing their potential as EGFR inhibitors with anti-cancer properties. The study highlights the molecular stabilities and conformations contributing to these properties (Karayel, 2021).

Dopamine Receptor Ligands

A series of compounds, including those structurally related to this compound, have been studied for their binding profile at various receptors, including dopamine D(4) receptors. Perrone et al. (2000) highlighted the potential of these compounds as dopamine receptor ligands (Perrone et al., 2000).

Lipase and α-Glucosidase Inhibition

In the context of enzyme inhibition, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a similar structure and investigated their inhibition of lipase and α-glucosidase. They found some compounds to exhibit significant inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition in Acid Media

Li et al. (2007) explored the use of triazole derivatives as inhibitors for mild steel corrosion in acid media, revealing their potential as protective agents in industrial applications (Li, He, Pei, & Hou, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .

Mode of Action

This could potentially result in alterations in cellular signaling pathways, impacting various biological processes .

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related tocAMP-dependent protein kinase activity

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also substrates for P-glycoprotein, which can impact their distribution and excretion .

Result of Action

Similar compounds have been found to have significant impacts on cellular signaling pathways, potentially affecting cell function and viability .

Propriétés

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-31-19-4-2-3-15(13-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-7-5-16(23)6-8-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKCNAOXMBCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)

![N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2888139.png)

![2-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2888140.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)